molecular formula C23H27N3O3 B2866259 3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-99-4

3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2866259
CAS No.: 899983-99-4
M. Wt: 393.487
InChI Key: WKUMOVCDMHNWCB-UHFFFAOYSA-N
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Description

  • The ethoxy and methyl groups are introduced via alkylation reactions. Ethyl iodide and methyl iodide are common reagents used in the presence of a strong base like sodium hydride.
  • Final Phenol Functionalization:

    • The phenol group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the spirocyclic intermediate under basic conditions.
  • Industrial Production Methods:

    • Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    • Initial Formation of the Pyrazole Ring:

      • The synthesis begins with the formation of the pyrazole ring, typically through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
    • Spirocyclization:

      • The pyrazole intermediate undergoes a spirocyclization reaction with a suitable oxazine precursor. This step often requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the spirocyclic structure.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
    • Reduction:

      • Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
    • Substitution:

      • The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

      Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

    Major Products:

      Oxidation: Quinone derivatives.

      Reduction: Amine derivatives.

      Substitution: Halogenated aromatic compounds.

    Scientific Research Applications

    Chemistry:

    • The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of spirocyclic chemistry.

    Biology:

    • In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets, such as enzymes and receptors.

    Medicine:

    • Potential applications in medicinal chemistry include the development of new drugs with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry:

    • In the industrial sector, this compound could be used in the development of new materials with unique physical and chemical properties, such as advanced polymers or coatings.

    Mechanism of Action

    The mechanism by which 3-(7-Ethoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

    Comparison with Similar Compounds

    • 2-(4-Methoxyphenyl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
    • 9-Chloro-2-(4-methoxyphenyl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
    • 9-Chloro-1’-methyl-2-p-tolyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]

    Uniqueness:

    • The presence of the ethoxy group in 3-(7-Ethoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol distinguishes it from similar compounds, potentially altering its biological activity and chemical reactivity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

    3-(7-Ethoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol , covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    3-(7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27N3O3/c1-3-28-21-9-5-8-18-20-15-19(16-6-4-7-17(27)14-16)24-26(20)23(29-22(18)21)10-12-25(2)13-11-23/h4-9,14,20,27H,3,10-13,15H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKUMOVCDMHNWCB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC(=CC=C5)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    393.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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